Cas no 216011-55-1 (15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene)

216011-55-1 structure
Nome del prodotto:15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene
Numero CAS:216011-55-1
MF:C20H30O2
MW:302.451006412506
MDL:MFCD20260736
CID:837043
PubChem ID:10566305
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene
- (1S)-1-(3-Furyl)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedeca hydro-1-naphthalenyl]ethanol
- 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene
- (5S,9S,10S)-15,16-epoxy-12-hydroxy-labda-8(17)-13(16),14-triene
- 15,16-dithia-5,10-diazahexaphene
- 15,16-Dithia-5,10-diazanaphtho< 2,3-a> benzo< c> anthracen
- Benzo[a][1,4]benzothiazino[3,2-c]phenothiazine
- Benzo[a]benzo[5,6]
- benzo[a]benzo[5,6][1,4]thiazino[3,2-c]phenothiazine
- Benzo< a> < 1,4> benzothiazino< 3,2-c> phenothiazine
- CTK1A2621
- Oprea1_246727
- [ "" ]
- (1S)-2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol
- CS-0148880
- FS-9568
- (1S)-2-[(1S,4AS,8AS)-5,5,8A-TRIMETHYL-2-METHYLIDENE-HEXAHYDRO-1H-NAPHTHALEN-1-YL]-1-(FURAN-3-YL)ETHANOL
- AKOS040760946
- DA-49105
- 216011-55-1
- HY-N8666
-
- MDL: MFCD20260736
- Inchi: InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17-,18-,20+/m0/s1
- Chiave InChI: HJODEDKXJPYIBN-CGBFIWBNSA-N
- Sorrisi: O[C@H](c1ccoc1)C[C@H]2\C(=C)CC[C@H]3C(C)(C)CCC[C@]23C
Proprietà calcolate
- Massa esatta: 302.22500
- Massa monoisotopica: 302.224580195g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 3
- Complessità: 427
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 33.4Ų
- XLogP3: 5.1
Proprietà sperimentali
- Colore/forma: Oil
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 328.6±9.0 °C at 760 mmHg
- Punto di infiammabilità: 152.5±18.7 °C
- PSA: 33.37000
- LogP: 5.50190
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | M2434035-1mg |
15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene |
216011-55-1 | 95% | 1mg |
RMB 1216.00 | 2025-02-21 | |
Key Organics Ltd | FS-9568-5mg |
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene |
216011-55-1 | >95% | 5mg |
$830.01 | 2025-02-24 | |
TargetMol Chemicals | TN2632-1mg |
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene |
216011-55-1 | 1mg |
¥ 1520 | 2024-07-24 | ||
TargetMol Chemicals | TN2632-1 mg |
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene |
216011-55-1 | 98% | 1mg |
¥ 1,520 | 2023-07-11 | |
TargetMol Chemicals | TN2632-1 ml * 10 mm |
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene |
216011-55-1 | 1 ml * 10 mm |
¥ 3610 | 2024-07-24 | ||
TargetMol Chemicals | TN2632-1 mL * 10 mM (in DMSO) |
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene |
216011-55-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3610 | 2023-09-15 | |
TargetMol Chemicals | TN2632-1mg |
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene |
216011-55-1 | 1mg |
¥ 1520 | 2024-07-20 | ||
TargetMol Chemicals | TN2632-1 ml * 10 mm |
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene |
216011-55-1 | 1 ml * 10 mm |
¥ 3610 | 2024-07-20 |
15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene Letteratura correlata
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
216011-55-1 (15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene) Prodotti correlati
- 61597-55-5(15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene)
- 1400820-53-2(2-Pyrazinamine, 3-(2-methoxyethoxy)-)
- 693-97-0(5-methyl-1,2-thiazole)
- 921539-72-2(4-ethoxy-3-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)
- 1862579-65-4(1H-Imidazole-4-methanol, α-[1-(aminomethyl)cyclopropyl]-1-methyl-)
- 2228724-02-3(tert-butyl N-4-(4-amino-1-methyl-1H-pyrazol-5-yl)cyclohexylcarbamate)
- 738629-59-9(6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1h-isoquinoline-1-carboxylic Acid)
- 2002753-15-1(1-(3,4-dihydro-1H-2-benzopyran-6-yl)-2,2-difluoroethan-1-one)
- 2092531-58-1(3-Cyano-2-fluoropropanoic acid)
- 1213904-39-2((1S)-1-(3,5-DIFLUOROPHENYL)PROP-2-ENYLAMINE)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
